Amenamevir
Amenamevir
Amenamevir has been used in trials studying the treatment of Herpes Zoster, Herpes Simplex, Herpes Genitalis, and Safety of Amenamevir.
Amenamevir is a novel helicase-primase inhibitor that is active against varicella-zoster virus and herpes simplex virus types 1 and 2. Amenamenir stabilizes the interaction between the helicase-primase and its DNA substrates, preventing the progression through helicase or primase catalytic cycles, thus interfering with viral DNA replication and viral growth.
Amenamevir is a novel helicase-primase inhibitor that is active against varicella-zoster virus and herpes simplex virus types 1 and 2. Amenamenir stabilizes the interaction between the helicase-primase and its DNA substrates, preventing the progression through helicase or primase catalytic cycles, thus interfering with viral DNA replication and viral growth.
Brand Name:
Vulcanchem
CAS No.:
841301-32-4
VCID:
VC0518375
InChI:
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)
SMILES:
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4
Molecular Formula:
C24H26N4O5S
Molecular Weight:
482.6 g/mol
Amenamevir
CAS No.: 841301-32-4
Cat. No.: VC0518375
Molecular Formula: C24H26N4O5S
Molecular Weight: 482.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Amenamevir has been used in trials studying the treatment of Herpes Zoster, Herpes Simplex, Herpes Genitalis, and Safety of Amenamevir. Amenamevir is a novel helicase-primase inhibitor that is active against varicella-zoster virus and herpes simplex virus types 1 and 2. Amenamenir stabilizes the interaction between the helicase-primase and its DNA substrates, preventing the progression through helicase or primase catalytic cycles, thus interfering with viral DNA replication and viral growth. |
|---|---|
| CAS No. | 841301-32-4 |
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) |
| Standard InChI Key | MNHNIVNAFBSLLX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 |
| Appearance | Solid powder |
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